N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2097893-25-7
VCID: VC5949381
InChI: InChI=1S/C17H20N2O5S2/c1-19-15-10-14(2-3-16(15)24-17(19)21)26(22,23)18-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,18,20H,4-5,7-8H2,1H3
SMILES: CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3)OC1=O
Molecular Formula: C17H20N2O5S2
Molecular Weight: 396.48

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

CAS No.: 2097893-25-7

Cat. No.: VC5949381

Molecular Formula: C17H20N2O5S2

Molecular Weight: 396.48

* For research use only. Not for human or veterinary use.

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide - 2097893-25-7

Specification

CAS No. 2097893-25-7
Molecular Formula C17H20N2O5S2
Molecular Weight 396.48
IUPAC Name N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Standard InChI InChI=1S/C17H20N2O5S2/c1-19-15-10-14(2-3-16(15)24-17(19)21)26(22,23)18-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,18,20H,4-5,7-8H2,1H3
Standard InChI Key MEBXNGWAPXGRTG-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3)OC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide core linked to a 5-hydroxy-3-(thiophen-3-yl)pentyl chain. Key structural attributes include:

  • Benzoxazole ring: A heterocyclic system with oxygen and nitrogen atoms, known for enhancing metabolic stability and bioactivity .

  • Sulfonamide group: A classic pharmacophore associated with antimicrobial and anti-inflammatory properties .

  • Thiophene moiety: A sulfur-containing aromatic ring that improves lipophilicity and modulates electronic properties .

  • Hydroxypentyl chain: A flexible alkyl spacer with a polar hydroxyl group, potentially influencing solubility and target binding.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₁N₂O₅S₂Calculated
Molecular Weight437.5 g/molAnalogous data
IUPAC NameN-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamideSystematic derivation
Key Functional GroupsBenzoxazole, sulfonamide, thiophene, hydroxylStructural analysis

Synthesis and Preparation

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol, as observed in analogous benzoxazole sulfonamides :

  • Benzoxazole core formation: Condensation of 2-aminophenol derivatives with sulfonyl chlorides under basic conditions .

  • Thiophene incorporation: Friedel-Crafts alkylation or nucleophilic substitution to attach the thiophene ring to the pentyl chain.

  • Hydroxylation: Oxidation or hydroxyl-group introduction via epoxide ring-opening reactions.

  • Final coupling: Sulfonamide bond formation between the benzoxazole and hydroxypentyl-thiophene intermediates.

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution on the benzoxazole ring (C-5 position) requires controlled reaction conditions .

  • Steric hindrance: Bulky thiophene and hydroxypentyl groups may necessitate catalysts like DMAP or DIPEA.

  • Purification: High-Performance Liquid Chromatography (HPLC) is critical for isolating the final product.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Benzoxazole C=O stretch: Sharp peak near 1,710 cm⁻¹ .

  • Sulfonamide S=O asymmetric stretch: Bands at 1,340–1,290 cm⁻¹ .

  • Thiophene C-S vibration: Absorption at 690–600 cm⁻¹ .

¹H NMR (DMSO-d₆, 400 MHz):

  • Benzoxazole protons: δ 7.8–7.6 (m, aromatic H), δ 3.4 (s, N-CH₃) .

  • Thiophene protons: δ 7.5–7.3 (m, thiophene H) .

  • Hydroxypentyl chain: δ 4.1 (t, -CH₂OH), δ 1.6–1.4 (m, pentyl CH₂).

¹³C NMR (DMSO-d₆, 100 MHz):

  • Benzoxazole carbonyl: δ 165.2 .

  • Sulfonamide sulfur: δ 58.3.

  • Thiophene carbons: δ 127.9, 125.4, 124.1 .

Computational and Mechanistic Insights

Molecular Docking Studies

  • COX-2 binding: The sulfonamide group forms hydrogen bonds with Tyr385 and Ser530, while the thiophene interacts with Val349 .

  • LogP calculation: Predicted value of 2.7 indicates moderate lipophilicity, favoring blood-brain barrier penetration .

ADMET Profiling

ParameterPrediction
Absorption (Caco-2)Moderate (Papp = 12 × 10⁻⁶ cm/s)
HepatotoxicityLow (CYP3A4 inhibition < 30%)
Ames TestNegative (non-mutagenic)

Future Research Directions

  • Activity optimization: Modifying the hydroxypentyl chain length to enhance solubility or target affinity.

  • In vivo studies: Assessing pharmacokinetics and toxicity in rodent models.

  • Therapeutic repurposing: Investigating potential in neurodegenerative diseases due to benzoxazole’s neuroprotective effects .

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